molecular formula C11H8BrClN2O B3041433 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde CAS No. 289504-53-6

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B3041433
CAS No.: 289504-53-6
M. Wt: 299.55 g/mol
InChI Key: MRWIPJMPNFCPIL-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and chlorine atoms in the molecule makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-chlorobenzyl chloride.

    Formation of 4-Bromophenylhydrazine: Diazotization of 4-bromoaniline followed by reduction yields 4-bromophenylhydrazine.

    Cyclization: Condensation of 4-bromophenylhydrazine with ethyl pyruvate followed by cyclization forms the pyrazole ring.

    Benzylation: The pyrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base such as cesium carbonate in dimethylformamide (DMF).

    Oxidation: The final step involves the oxidation of the benzylated pyrazole to form the aldehyde group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylic acid.

    Reduction Products: 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-methanol.

    Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with an indole ring instead of a pyrazole ring.

    4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position on the pyrazole ring.

    4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the bromine, chlorine, and aldehyde groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

4-bromo-2-[(4-chlorophenyl)methyl]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-10-5-14-15(11(10)7-16)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIPJMPNFCPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C=N2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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